molecular formula C14H12N2O4S B3488242 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine

4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine

Cat. No.: B3488242
M. Wt: 304.32 g/mol
InChI Key: UUNNGBAXUFCMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the furan and oxazole rings. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with N-methylamine to produce N-methylfuran-2-carboxamide. This intermediate is then cyclized with benzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the oxazole ring.

Major Products Formed

    Oxidation: Furan-2,5-dione

    Reduction: Benzyl-substituted oxazole

    Substitution: Various substituted oxazoles depending on the nucleophile used

Scientific Research Applications

4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the furan and oxazole rings provide additional binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazole
  • 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole
  • 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-imidazole

Uniqueness

4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is unique due to the presence of both the furan and oxazole rings, which provide a distinct set of chemical properties and reactivity

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-15-13-14(16-12(20-13)11-8-5-9-19-11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNNGBAXUFCMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Reactant of Route 2
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Reactant of Route 3
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Reactant of Route 5
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Reactant of Route 6
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine

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